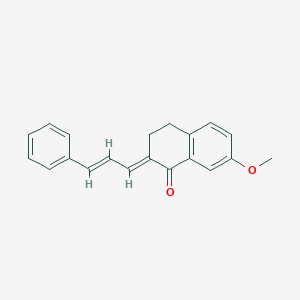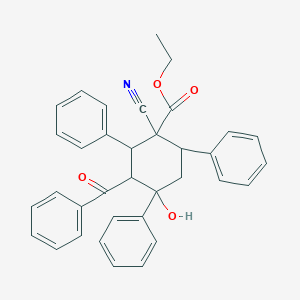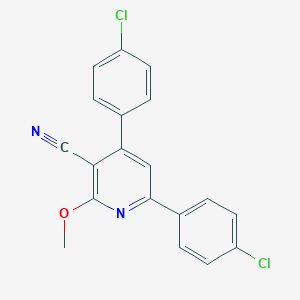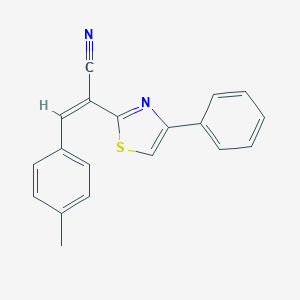![molecular formula C14H16N2O B428537 N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline CAS No. 17835-22-2](/img/structure/B428537.png)
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline: is a chemical compound with a unique structure that includes a pyridinium ion and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline typically involves the reaction of 6-methylpyridine with aniline under specific conditions. The process may include steps such as oxidation and alkylation to achieve the desired structure. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to its corresponding pyridine derivative.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding pyridine compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The aniline group may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
N-[2-(6-methylpyridin-3-yl)ethyl]aniline: Similar structure but lacks the oxidized pyridinium ion.
N-[2-(6-chloropyridin-3-yl)ethyl]aniline: Contains a chlorine substituent instead of a methyl group.
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]benzylamine: Similar structure with a benzylamine group instead of an aniline group.
Uniqueness: N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline is unique due to the presence of both the oxidized pyridinium ion and the aniline group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
17835-22-2 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29g/mol |
IUPAC-Name |
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c1-12-7-8-13(11-16(12)17)9-10-15-14-5-3-2-4-6-14/h2-8,11,15H,9-10H2,1H3 |
InChI-Schlüssel |
FZPYMNOBFYWKFC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)CCNC2=CC=CC=C2)[O-] |
Kanonische SMILES |
CC1=[N+](C=C(C=C1)CCNC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)



![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)






![5-Methyl-3-(1-naphthyldiazenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B428477.png)
